10-Fold Higher CYP3A4 Turnover Rate Distinguishes Dehydroindapamide from Indoline Form
Dehydroindapamide-d3 is the deuterated analog of dehydroindapamide, a metabolite that exhibits a markedly different CYP3A4-mediated turnover rate compared to the indoline form of indapamide. As a standard, it enables the quantitative measurement of this specific metabolic pathway. The turnover rate of indapamide by CYP3A4 was found to be approximately 10-fold higher when measured with dehydroindapamide standard compared to the indoline form . This establishes a clear analytical requirement for a dedicated metabolite standard rather than relying on the parent drug analog.
| Evidence Dimension | CYP3A4-mediated turnover rate |
|---|---|
| Target Compound Data | 10-fold higher turnover rate (relative) |
| Comparator Or Baseline | Indoline form (HY-Y0788) |
| Quantified Difference | Approximately 10-fold increase |
| Conditions | In vitro CYP3A4 enzyme assay |
Why This Matters
This quantifies the unique metabolic fate of the indole metabolite, proving that a standard specific to this pathway is required for accurate enzyme activity determination.
